4-(2-Ethylbutanoyl)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with 2-ethylbutanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbutanoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolones with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
- 2-methylbutanoyl-CoA
Uniqueness
4-(2-Ethylbutanoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one stands out due to its unique combination of the pyrazolone core with the 2-ethylbutanoyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
403842-67-1 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-(2-ethylbutanoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C16H20N2O2/c1-4-12(5-2)15(19)14-11(3)17-18(16(14)20)13-9-7-6-8-10-13/h6-10,12,14H,4-5H2,1-3H3 |
InChI Key |
GZXXUMLJIYZIBA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)C1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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